molecular formula C25H21N5O3S B609103 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1001917-37-8

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide

货号: B609103
CAS 编号: 1001917-37-8
分子量: 471.5 g/mol
InChI 键: VMJFTOSOFDEKTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-8033 是一种口服活性 ATP 竞争性 c-Met 和 Ron 激酶双重抑制剂。它对活化激酶构象表现出优先结合。以下是一些关于 MK-8033 的关键要点:

化学反应分析

MK-8033 可能经历各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件尚未公开。这些反应形成的主要产物将取决于具体的合成途径。

科学研究应用

MK-8033 在多个科学领域都有应用:

    癌症研究: 它在乳腺癌、膀胱癌和 NSCLC 中得到研究。

    医学: 由于其对 c-Met 和 Ron 激酶的双重抑制,它具有潜在的治疗应用。

作用机制

该化合物的作用机制涉及与活化激酶构象结合。它影响与 c-Met 和 Ron 信号相关的分子靶标和通路。

相似化合物的比较

虽然详细的比较很少,但 MK-8033 的独特之处在于它对 c-Met 和 Ron 的双重抑制。类似的化合物可能包括其他激酶抑制剂,但没有一个具有完全相同的特性。

请记住,MK-8033 是一个很有前景的候选药物,值得进一步研究,尤其是在癌症治疗和激酶靶向疗法方面。

准备方法

不幸的是,文献中没有 readily available 关于 MK-8033 的具体合成路线和工业生产方法。它被合成为针对 c-Met 和 Ron 的 ATP 竞争性抑制剂。

生物活性

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, often referred to as a selective inhibitor of c-Met and Ron kinases, has garnered attention for its potential therapeutic applications in oncology. This compound is characterized by its complex structure and unique mechanism of action as an ATP-competitive inhibitor.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrazole ring and a sulfonamide group that contributes to its biological activity. The molecular formula is C25H21N5O3SC_{25}H_{21}N_{5}O_{3}S with a molecular weight of approximately 455.53 g/mol.

PropertyValue
Molecular FormulaC25H21N5O3S
Molecular Weight455.53 g/mol
IUPAC NameThis compound
CAS Number1196681-38-5

The primary mechanism of action for this compound involves the inhibition of c-Met and Ron kinases, which are implicated in various signaling pathways associated with cancer cell proliferation and survival. By competing with ATP for binding to the kinase domain, this compound effectively suppresses downstream signaling events that promote tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer types:

  • In Vitro Studies :
    • The compound has shown efficacy in inhibiting tumor cell growth in gastric cancer and non-small cell lung cancer models.
    • It has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.
  • In Vivo Studies :
    • Preclinical studies have reported substantial tumor growth suppression when administered to animal models bearing human tumor xenografts.

Selectivity and Toxicity

The selectivity of this compound for c-Met and Ron kinases suggests a potentially favorable toxicity profile compared to less selective agents. This selectivity minimizes off-target effects commonly observed with broader-spectrum kinase inhibitors.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Gastric Cancer :
    • A study conducted on gastric cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability (up to 70% at higher concentrations) compared to untreated controls .
  • Non-Small Cell Lung Cancer :
    • In another investigation focusing on non-small cell lung cancer (NSCLC), the compound was shown to inhibit cell migration and invasion capabilities, suggesting its potential role in preventing metastasis.

属性

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFTOSOFDEKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143002
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001917-37-8
Record name MK-8033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide (31.0 g, 72.8 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H pyrazole (22.72 g, 109 mmol), potassium fluoride (13.96 g, 240 mmol), tri-t-butylphosphonium tetrafluoroborate (2.112 g, 7.28 mmol), and Pd2(dba)3 (3.33 g, 3.64 mmol) were placed in a flask under an atmosphere of argon. DMF (364 ml) was added and argon was bubbled through the solution for several minutes. The solution was then heated at 130° C. for 6 h. The mixture was then cooled to room temperature, aqueous sodium hydrogen carbonate (saturated, 2000 mL) was added and the mixture was extracted with ethyl acetate (10×500 mL). The combined organic fractions were dried (anhydrous Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC Reverse phase (C-18), eluting with Acetonitrile/Water+0.05% TFA to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 9.21 (d, 1H); 8.53 (d, 1H); 8.47 (m, 1H); 8.46 (m, 1H); 8.15 (d, 1H); 8.14 (s, 1H); 7.78 (m, 4H); 7.39 (m, 2H); 7.32 (d, 1H); 7.24 (m, 1H); 4.63 (s, 2H); 4.22 (d, 1H); 3.88 (s, 3H). LRMS (APCI) calculated for C25H21N5O3S [M+H]+, 472.1; found 472.1.
Quantity
22.72 g
Type
reactant
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
2.112 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
catalyst
Reaction Step One
Name
Quantity
364 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。